For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-2-Oxazoline
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-methyl-2-oxazoline, a versatile heterocyclic compound used as a monomer in polymerization reactions.[1] The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the necessary details to produce and verify this crucial chemical building block.
Synthesis of 2-Methyl-2-Oxazoline
The synthesis of 2-oxazolines can be achieved through various methods, including those starting from carboxylic acids, esters, nitriles, and N-(2-hydroxyethyl) amides.[2] The dehydrative cyclization of N-(2-hydroxyethyl) amides is a preferred route due to the ready availability of the starting materials from ethanolamine (B43304) and carboxylic acid derivatives.[2] A convenient one-pot process involves the thermolysis of boron esters of N-(2-hydroxyethyl) amides.[2]
Synthesis via Boron Esters of N-(2-hydroxyethyl) Amides
A high-yield, one-pot process for synthesizing 2-oxazolines involves the thermolysis of boron esters of N-(2-hydroxyethyl) amides at 240–260 °C in the presence of a solid acid scavenger like calcium oxide (CaO).[2] This method is applicable for preparing oxazolines from hydroxyethyl (B10761427) amides of both aliphatic and aromatic monocarboxylic acids.[2]
The overall process can be visualized as a three-step sequence within a single pot.
Caption: One-pot synthesis of 2-methyl-2-oxazoline.
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from a method describing the synthesis of 2-oxazolines via boron esters of N-(2-hydroxyethyl) amides.[2]
Step 1: Formation of N-(2-hydroxyethyl)acetamide
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This intermediate can be formed either by the aminolysis of a carboxylic acid ester (e.g., ethyl acetate) with ethanolamine or by the dehydration of the carboxylic acid salt of ethanolamine.
Step 2: Generation of the Boron Ester
-
To the N-(2-hydroxyethyl)acetamide (0.1 mol), add 0.33 equivalents of boric acid.
-
Add toluene (B28343) (~50 mL) to the mixture.
-
Heat the mixture to 130 °C and remove the water formed during the reaction azeotropically using a Dean-Stark trap. This process typically takes 3–4 hours.
Step 3: Thermolysis and Cyclization
-
After the removal of water, add a solid acid scavenger such as calcium oxide (CaO). The use of an acid scavenger is crucial to prevent the polymerization of the 2-oxazoline product, which can be catalyzed by boric acid at high temperatures.[2]
-
Increase the temperature to 240–260 °C to induce thermolysis of the boron ester.
-
The 2-methyl-2-oxazoline product is formed via cyclization and can be isolated and purified by distillation.
Reaction Data
| Parameter | Value | Reference |
| Starting Material | N-(2-hydroxyethyl)acetamide | [2] |
| Key Reagents | Boric Acid, Calcium Oxide (CaO) | [2] |
| Thermolysis Temperature | 240–260 °C | [2] |
| Yield | 75–94% (for various 2-oxazolines) | [2] |
Characterization of 2-Methyl-2-Oxazoline
The successful synthesis of 2-methyl-2-oxazoline is confirmed through a combination of spectroscopic and chromatographic techniques. These methods verify the structure and assess the purity of the final product.
Caption: Workflow for the characterization of 2-methyl-2-oxazoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 2-methyl-2-oxazoline.
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the different protons in the molecule.[2]
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Reference |
| -CH₃ | ~1.58-2.0 | Singlet | CDCl₃ | [2][3] |
| -N-CH₂- | ~3.46-3.8 | Triplet | CDCl₃ | [2][3] |
| -O-CH₂- | ~3.90-4.2 | Triplet | CDCl₃ | [2][3] |
¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon framework of the molecule.
| Carbon | Chemical Shift (δ, ppm) | Solvent | Reference |
| -C H₃ | 13.9 | DMSO-d₆ | [4] |
| -N-C H₂- | 54.4 | DMSO-d₆ | [4] |
| -O-C H₂- | 66.8 | DMSO-d₆ | [4] |
| C=N | 166.5 | DMSO-d₆ | [4] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The most characteristic peak for 2-oxazolines is the C=N stretching vibration.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference |
| C=N Stretch | ~1650-1670 | Strong | [5] |
| C-O Stretch | ~1200-1250 | Strong | [6] |
| C-H Stretch (sp³) | ~2850-3000 | Medium-Strong | [5] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines gas chromatography for separation with mass spectrometry for detection and identification. It is used to assess the purity of 2-methyl-2-oxazoline and confirm its molecular weight.[7][8]
| Parameter | Value | Reference |
| Molecular Formula | C₄H₇NO | [1] |
| Molecular Weight | 85.11 g/mol | [1] |
| Expected Molecular Ion (M⁺) | m/z = 85 | [9] |
| Common Fragments | m/z = 84, 70, 56, 42 | [9] |
Physical and Chemical Properties
A summary of key physical and chemical properties is provided below.
| Property | Value | Reference |
| CAS Number | 1120-64-5 | [10] |
| Appearance | Colorless liquid | [10] |
| Boiling Point | 109.5-110.5 °C | [10] |
| Density | 1.005 g/mL at 25 °C | [10] |
| Refractive Index | n20/D 1.434 | [10] |
References
- 1. 2-Methyl-2-oxazoline | C4H7NO | CID 70713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. web.itu.edu.tr [web.itu.edu.tr]
- 3. 2-METHYL-2-OXAZOLINE(1120-64-5) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. innospk.com [innospk.com]
